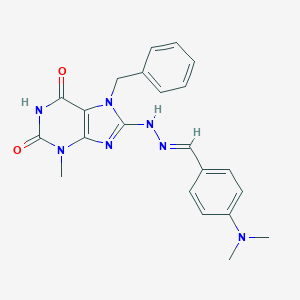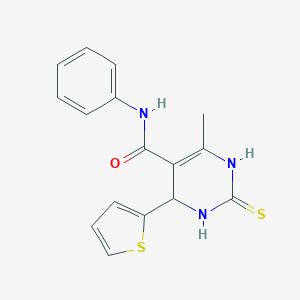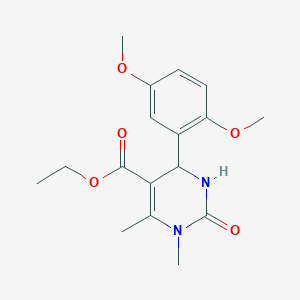![molecular formula C14H16N4 B400859 5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane) CAS No. 296244-11-6](/img/structure/B400859.png)
5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] is a complex heterocyclic compound that features a spiro linkage between a tetrazole ring and an isoquinoline ring fused with a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] typically involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. This one-pot tandem reaction uses potassium carbonate (K₂CO₃) as the base and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. The process encompasses a tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization, resulting in functionalized spiro compounds with good yields .
Industrial Production Methods
While specific industrial production methods for spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like DDQ.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoquinoline and tetrazole rings.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane (DCM).
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives.
Applications De Recherche Scientifique
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[cyclohexane-1,5’-tetrazolo[5,1-a]isoquinoline]
- 5,6-Dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1’-cyclohexane)
Uniqueness
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] is unique due to its spiro linkage and the combination of tetrazole and isoquinoline rings. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
296244-11-6 |
|---|---|
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.3g/mol |
Nom IUPAC |
spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1'-cyclohexane] |
InChI |
InChI=1S/C14H16N4/c1-4-8-14(9-5-1)10-11-6-2-3-7-12(11)13-15-16-17-18(13)14/h2-3,6-7H,1,4-5,8-10H2 |
Clé InChI |
FDGWLIPQHYNIJS-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=NN24 |
SMILES canonique |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=NN24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(diethylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B400778.png)
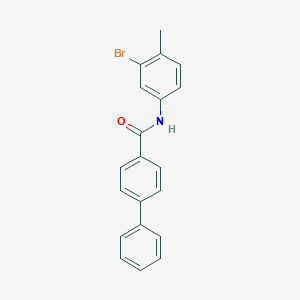
![2-Methoxyphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B400780.png)
![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)
![7-BENZYL-8-{(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B400783.png)
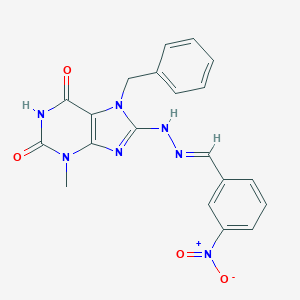
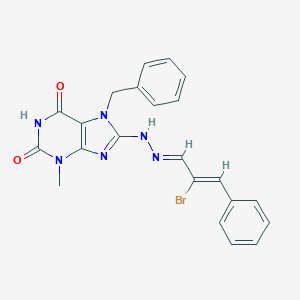
![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)

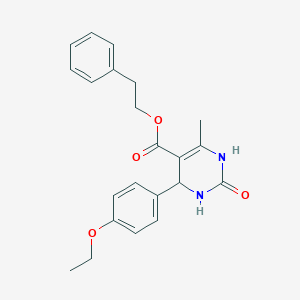
![11-(1,4-dioxan-2-yl)-N-[4-(methyloxy)phenyl]undecanamide](/img/structure/B400795.png)
